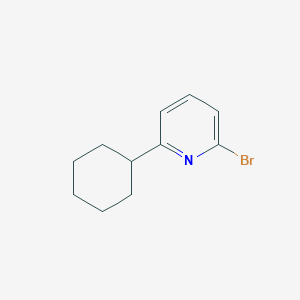
2-Bromo-6-cyclohexylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-cyclohexylpyridine is an organic compound with the molecular formula C11H14BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclohexyl group at the sixth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-6-cyclohexylpyridine can be synthesized through several methods. One common approach involves the bromination of 6-cyclohexylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-cyclohexylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a solvent like toluene, are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2-amino-6-cyclohexylpyridine or 2-thio-6-cyclohexylpyridine can be formed.
Coupling Products: Biaryl compounds with various functional groups can be synthesized through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-cyclohexylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-cyclohexylpyridine depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-phenylpyridine: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-Chloro-6-cyclohexylpyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-6-cyclohexylpyridine is unique due to the presence of both a bromine atom and a cyclohexyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can provide distinct properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1017781-62-2 |
|---|---|
Molekularformel |
C11H14BrN |
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
2-bromo-6-cyclohexylpyridine |
InChI |
InChI=1S/C11H14BrN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |
InChI-Schlüssel |
JKFSCIIMZPOGKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















